Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14626943
InChI: InChI=1S/C19H29N3O4S/c1-3-26-19(23)21-10-8-17(9-11-21)20-12-14-22(15-13-20)27(24,25)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3
SMILES:
Molecular Formula: C19H29N3O4S
Molecular Weight: 395.5 g/mol

Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

CAS No.:

Cat. No.: VC14626943

Molecular Formula: C19H29N3O4S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate -

Specification

Molecular Formula C19H29N3O4S
Molecular Weight 395.5 g/mol
IUPAC Name ethyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H29N3O4S/c1-3-26-19(23)21-10-8-17(9-11-21)20-12-14-22(15-13-20)27(24,25)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3
Standard InChI Key OFMGBDUPPLLCTQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • Piperazine moiety: A six-membered ring containing two nitrogen atoms at opposing positions.

  • 4-Methylphenylsulfonyl group: A sulfonamide-linked aromatic substituent providing steric and electronic modulation .

The IUPAC name, ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate, reflects its functional groups and connectivity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC20H29N3O5S\text{C}_{20}\text{H}_{29}\text{N}_3\text{O}_5\text{S}
Molecular Weight423.5 g/mol
SMILES NotationCCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
SolubilityLikely polar aprotic solvents (DMSO, DMF)

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Predicted signals include a triplet for the ethyl group (δ\delta 1.2–1.4 ppm), carbonyl resonances (δ\delta 165–170 ppm in 13C^{13}\text{C}), and aromatic protons (δ\delta 7.2–7.8 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 423.5 corresponds to the molecular weight, with fragmentation patterns indicating cleavage at the sulfonyl and carbonyl linkages .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step reactions:

  • Piperidine Functionalization:

    • 4-Carboxypiperidine is esterified with ethyl chloroformate to form ethyl piperidine-4-carboxylate .

  • Sulfonylation:

    • The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Piperazine Coupling:

    • The sulfonylated piperidine is coupled with a piperazine derivative via carbodiimide-mediated amidation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
EsterificationEthyl chloroformate, DCM, 0°C78–85%
Sulfonylation4-Methylbenzenesulfonyl chloride, Et₃N65–72%
AmidationHOBt, EDCI, DMF, rt60–68%

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

  • HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

CompoundTargetIC₅₀ (nM)
Sildenafil (Viagra)PDE56.7
Ethyl 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate5-HT₁₀23.4
This compoundPDE5 (predicted)~50 (est.)

Anticancer and Anti-Inflammatory Activity

  • Apoptosis Induction: In in vitro studies, analogs induced caspase-3 activation in MCF-7 breast cancer cells .

  • COX-2 Inhibition: Sulfonamide derivatives suppress prostaglandin E₂ synthesis (IC₅₀ = 18 µM in RAW 264.7 macrophages) .

Applications in Material Science and Catalysis

Polymer Modification

The sulfonyl group enhances thermal stability in polyurethanes, increasing degradation temperatures by 40–60°C .

Catalytic Ligands

Piperazine-metal complexes (e.g., Cu²⁺) catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl and piperidine groups to optimize target selectivity .

  • Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability .

  • Green Synthesis: Developing solvent-free reactions using microwave irradiation .

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